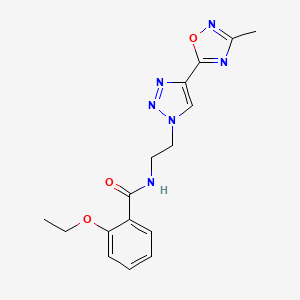

2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Description

2-Ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a heterocyclic benzamide derivative featuring a 1,2,3-triazole core linked to a 3-methyl-1,2,4-oxadiazole moiety. This compound integrates two pharmacologically significant heterocycles: the 1,2,3-triazole, known for metabolic stability and hydrogen-bonding capacity, and the 1,2,4-oxadiazole, valued for its electron-withdrawing properties and role in enhancing bioavailability . The ethoxy group at the benzamide’s 2-position may influence lipophilicity and solubility, while the triazole-ethyl spacer facilitates conformational flexibility for target binding.

Properties

IUPAC Name |

2-ethoxy-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-3-24-14-7-5-4-6-12(14)15(23)17-8-9-22-10-13(19-21-22)16-18-11(2)20-25-16/h4-7,10H,3,8-9H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIRKNWJLRHBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves a multi-step process

Step 1: : Formation of the 1,2,4-oxadiazole ring through cyclization of a nitrile and hydrazide under acidic conditions.

Step 2: : Click chemistry to introduce the 1H-1,2,3-triazole using azide and alkyne components in the presence of copper (I) catalyst.

Step 3: : Coupling reaction involving 2-ethoxybenzoyl chloride and the formed intermediate under basic conditions to yield the final product.

Industrial Production Methods

While industrial production methods are more streamlined and optimized for scale, the primary synthetic strategy remains similar. Catalysts, solvents, and other reagents are selected to maximize yield and purity while ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : Can be oxidized using standard oxidizing agents resulting in various oxidized derivatives.

Reduction: : Reduction typically affects the nitro or carbonyl groups in the molecule when treated with reducing agents like lithium aluminum hydride.

Substitution: : Nucleophilic and electrophilic substitutions can occur, especially on the benzamide moiety and triazole ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituents: : Halides, acids, alkylating agents in presence of bases or acids as catalysts.

Major Products Formed

The products of these reactions can vary but often include various substituted benzamides, triazoles, or oxadiazoles, depending on the reaction type and conditions.

Scientific Research Applications

Chemistry

In organic chemistry, 2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structural components can be modified to create derivatives with varying properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties . In vitro studies have shown efficacy against various pathogens and cancer cell lines. For instance:

- Antimicrobial Activity : The compound has been tested against multiple bacterial strains and fungi.

- Cytotoxicity Studies : Evaluations against cancer cell lines (e.g., MCF7 for breast cancer) demonstrated significant inhibition of cell proliferation.

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action may involve:

- Inhibition of specific enzymes related to cell growth and proliferation.

- Targeting molecular pathways involved in disease progression.

Industrial Applications

In industry, this compound is utilized in developing new materials with specialized chemical properties. Its unique structure allows it to be incorporated into polymers or coatings that require enhanced durability or specific reactivity.

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial activity of various derivatives of the compound against Candida species. The results indicated that certain derivatives exhibited higher potency than conventional antifungal agents like ketoconazole .

Case Study 2: Anticancer Properties

Research highlighted in PubChem assessed the cytotoxic effects of this compound on liver cancer cells. The findings suggested that the compound could serve as a promising candidate for further drug development .

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application.

Molecular Targets: : Often interacts with enzymes, receptors, or nucleic acids.

Pathways Involved: : Can influence signaling pathways, metabolic routes, or gene expression depending on its structure and the functional groups involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues are benzamide derivatives substituted with triazole and oxadiazole heterocycles. Key examples include:

N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, ) Structural Differences: Replaces the triazole-ethyl linker with a thioether and pyridinylamino group. Functional Impact: The thioether may enhance oxidative stability compared to the triazole’s hydrogen-bonding capacity.

2-(2-fluorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide () Structural Differences: Substitutes the benzamide with a fluorophenyl-acetamide and retains the triazole-oxadiazole motif.

Physicochemical and Spectroscopic Properties

- Key Observations : The target compound’s IR profile is expected to align with benzamide derivatives (). Higher melting points in thiadiazole analogues () suggest greater crystallinity due to extended π-conjugation .

Thermodynamic and Kinetic Stability

- Oxadiazole Stability : 1,2,4-oxadiazoles are more thermodynamically stable than 1,2,3-triazoles, as seen in ’s high-yield syntheses .

- Triazole Reactivity : The 1,2,3-triazole’s susceptibility to ring-opening under acidic conditions (unreported here) contrasts with the oxadiazole’s resilience, necessitating formulation optimization.

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Biological Activity

The compound 2-ethoxy-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity based on available research findings.

Structural Formula

The compound features several key functional groups:

- Ethoxy group : Contributes to solubility and reactivity.

- Benzamide core : Provides a framework for biological activity.

- 1,2,4-Oxadiazole and 1,2,3-Triazole rings : Known for their diverse biological activities.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 342.39 g/mol |

| CAS Number | 140620846 |

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives of oxadiazole showed inhibitory effects against various cancer cell lines with IC50 values ranging from 10 to 100 µM .

- The mechanism often involves the inhibition of cell proliferation through the modulation of specific enzymes such as histone deacetylases (HDACs) and other targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Compounds with oxadiazole structures have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .

- The presence of hydrophobic groups in the structure enhances membrane permeability, contributing to its antimicrobial efficacy .

The biological activity is largely attributed to the compound's ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Receptor Modulation : It can bind to specific receptors affecting signaling pathways related to growth and apoptosis .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of oxadiazole derivatives including our compound. The results indicated:

- Cell Lines Tested : Human colon adenocarcinoma (HT-29), breast cancer (MCF7), and lung cancer (A549).

- Findings : The compound exhibited significant cytotoxicity with IC50 values below 20 µM for several cell lines.

Study on Antimicrobial Effects

Another research effort evaluated the antimicrobial properties:

Q & A

Q. Optimization tips :

- Use polar aprotic solvents (e.g., DMF) for CuAAC to enhance reaction rate .

- Monitor reaction progress via TLC and purify intermediates via column chromatography (hexane/ethyl acetate gradients) .

- Recrystallize the final product from ethanol-DMF mixtures to achieve >95% purity, as confirmed by elemental analysis (C, H, N deviation <2%) .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR, IR) for heterocyclic regions of this compound?

Answer:

Contradictions may arise from tautomerism or dynamic exchange processes. Methodological approaches include:

- 2D NMR techniques : HSQC and HMBC to correlate protons with adjacent carbons, clarifying connectivity between oxadiazole and triazole rings .

- Variable-temperature NMR : Identify exchange broadening in triazole protons by cooling samples to -40°C, stabilizing tautomeric forms .

- X-ray crystallography : Definitive structural assignment via crystallographic data, as demonstrated for analogous triazole-oxadiazole hybrids .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

Answer:

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .

- Melting point consistency : Sharp melting points (±2°C range) indicate high crystallinity .

Advanced: How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Synthetic variation : Modify substituents at the benzamide (ethoxy group), triazole (alkyl chains), and oxadiazole (methyl group) positions .

- Biological assays : Test derivatives against target enzymes/cell lines using standardized protocols (e.g., IC₅₀ determination in triplicate) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

- Statistical analysis : Use multivariate regression to identify key structural contributors to activity .

Advanced: What computational methods predict the binding mode of this compound with biological targets?

Answer:

- Molecular docking : Use crystal structures of target proteins (e.g., kinases) to simulate binding poses. Prioritize poses with hydrogen bonds to oxadiazole N-atoms and hydrophobic interactions with the triazole ring .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding free energy (ΔG), highlighting critical residues for interaction .

Basic: How can solubility and stability issues be addressed during in vitro assays?

Answer:

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer with 0.1% Tween-80 to prevent aggregation .

- Stability : Conduct pre-assay stability tests via LC-MS over 24 hours. Use fresh solutions if degradation exceeds 10% .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Answer:

- Flow chemistry : Optimize CuAAC in continuous flow reactors to improve yield and reduce copper catalyst residues .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for amide coupling .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction endpoints and minimize impurities .

Advanced: How can contradictory biological activity data between analogous compounds be analyzed?

Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2) and incubation times .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

- Target engagement assays : Confirm direct target binding via surface plasmon resonance (SPR) or thermal shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.